4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate involves several steps. The starting material, 4H-1-Benzopyran-8-carboxylic acid, is first esterified with 1-methyl-3-(1-piperidinyl)propanol under acidic conditions to form the ester. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups such as hydroxyl, amino, or alkoxy groups.
Scientific Research Applications
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as monoamine oxidase A and B, which are involved in the breakdown of neurotransmitters. Additionally, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methylflavone-8-carboxylic acid: This compound shares a similar core structure but lacks the piperidinyl propyl ester group.
Flavoxate hydrochloride: Another related compound with similar therapeutic applications but different substituents on the benzopyran ring.
Uniqueness
The uniqueness of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate lies in its specific ester and hydrochloride groups, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and bioavailability, making it a valuable compound for various applications.
Properties
CAS No. |
86433-59-2 |
---|---|
Molecular Formula |
C26H30ClNO4 |
Molecular Weight |
456.0 g/mol |
IUPAC Name |
4-piperidin-1-ylbutan-2-yl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C26H29NO4.ClH/c1-18(14-17-27-15-7-4-8-16-27)30-26(29)22-13-9-12-21-23(28)19(2)24(31-25(21)22)20-10-5-3-6-11-20;/h3,5-6,9-13,18H,4,7-8,14-17H2,1-2H3;1H |
InChI Key |
SEIASSYHCMULCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)CCN3CCCCC3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.